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Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

Cat. No.: B15546256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization,

and application of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). These

liposomes are designed for advanced drug delivery applications, offering prolonged circulation

times and the potential for bioorthogonal targeting.

Introduction
Stealth liposomes are lipid-based nanoparticles that are surface-modified with biocompatible

polymers like polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS),

thereby increasing their systemic circulation time. The incorporation of DSPE-PEG-TCO

provides these stealth liposomes with a reactive handle for "click chemistry," specifically the

inverse-electron-demand Diels-Alder reaction with tetrazine-modified molecules. This allows for

highly specific, covalent attachment of targeting ligands, imaging agents, or other functional

molecules in a bioorthogonal manner, meaning the reaction can occur in a biological

environment without interfering with native biochemical processes.
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The following table summarizes typical quantitative data for stealth liposomes formulated with

DSPE-PEG-TCO using the thin-film hydration method. These values can be used as a baseline

for formulation development and optimization.

Formulation
Component
(Molar
Ratio)

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

DSPC:Chol:D

SPE-

PEG2k:DSPE

-PEG2k-TCO

(26:12:1:1)

130.3 0.081 Not Reported

Not

Applicable

(unloaded)

[1]

DSPC:Chol:D

SPE-

PEG2k:DSPE

-PEG2k-TCO

(26:12:1:1)

with 18F-FDP

142.9 0.207 Not Reported
> 95% (for

18F-FDP)
[1]

HSPC:Chol:

mPEG-DSPE

(2:1:0.08)

~100 < 0.1 Not Reported Not Reported [2]

PC:Chol:DSP

E-PEG2000-

Mal (2:1:0.03)

101.8 < 0.2 Not Reported Not Reported [3]

HPC:Chol:DS

PE-

PEG2000-

Mal (2:1:0.03)

100.8 < 0.2 Not Reported
> 90% (for

Calcein)
[4]

DOPE:CHEM

S:DSPE-

PEG2000

(5.7:3.8:0.5)

~130 < 0.2 ~ -5 Not Reported [5]
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Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Chol (Cholesterol), DSPE-PEG2k

(1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), PC

(Phosphatidylcholine), HSPC (Hydrogenated Soy Phosphatidylcholine), HPC (Hydrogenated

Phosphatidylcholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS

(Cholesteryl hemisuccinate), Mal (Maleimide).

Experimental Protocols
Protocol 1: Preparation of Stealth Liposomes with
DSPE-PEG-TCO via Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating

DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene

glycol)-2000] (DSPE-PEG2000-TCO)

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

(Optional) Drug for encapsulation

Equipment:

Round-bottom flask
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Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Probe sonicator (optional)

Vacuum pump

Procedure:

Lipid Mixture Preparation:

In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000,

and DSPE-PEG2000-TCO) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical

molar ratio is 26:12:1:1 (DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO).[1]

If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

Thin-Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (e.g., 65°C for DSPC).

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A

thin, uniform lipid film should form on the inner surface of the flask.

Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of

residual solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the

flask. The volume of the buffer will determine the final lipid concentration.
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If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase

transition temperature for 30-60 minutes. This will result in the formation of multilamellar

vesicles (MLVs).

Size Reduction (Extrusion):

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to

extrusion.

Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100

nm).

Heat the extruder to a temperature above the lipid phase transition temperature.

Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to

form small unilamellar vesicles (SUVs).

Purification (Optional):

To remove unencapsulated drug, the liposome suspension can be purified by size

exclusion chromatography or dialysis.

Storage:

Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO
Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:

Technique: Dynamic Light Scattering (DLS)

Procedure:
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Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate

concentration for DLS analysis.

Transfer the diluted sample to a cuvette.

Perform the measurement using a DLS instrument.

Record the Z-average mean hydrodynamic diameter and the PDI. A PDI value below 0.2

indicates a monodisperse population.

2. Zeta Potential Measurement:

Technique: Electrophoretic Light Scattering (ELS)

Procedure:

Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic

strength.

Load the sample into a specialized zeta potential cell.

Measure the electrophoretic mobility of the liposomes, from which the zeta potential is

calculated.

Protocol 3: Bioorthogonal Labeling of TCO-Liposomes
with a Tetrazine-Functionalized Molecule
This protocol describes the labeling of the prepared DSPE-PEG-TCO liposomes with a

tetrazine-conjugated molecule (e.g., a fluorescent dye or a targeting peptide).

Materials:

DSPE-PEG-TCO liposome suspension (from Protocol 1)

Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

Reaction buffer (e.g., PBS, pH 7.4)
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Equipment:

Incubator or water bath

Size exclusion chromatography column (for purification)

Procedure:

Reactant Preparation:

Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g.,

DMSO).

Determine the concentration of the DSPE-PEG-TCO on the surface of the liposomes

based on the initial formulation.

Click Reaction:

In a microcentrifuge tube, combine the DSPE-PEG-TCO liposome suspension with the

tetrazine-functionalized molecule. A molar excess of the tetrazine probe (e.g., 1.1 - 5x)

relative to the TCO groups is recommended.

Incubate the reaction mixture at room temperature or 37°C for 10-60 minutes. The

reaction is typically very fast.

Purification (Optional):

To remove unreacted tetrazine-functionalized molecules, the labeled liposomes can be

purified using a size exclusion chromatography column.

Characterization:

Confirm successful labeling by appropriate analytical techniques. For example, if a

fluorescent dye was used, measure the fluorescence of the liposome fraction after

purification.
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Caption: Experimental workflow for creating and labeling stealth liposomes.
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Caption: Pre-targeting strategy using TCO-liposomes and tetrazine-ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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